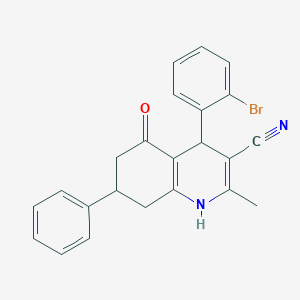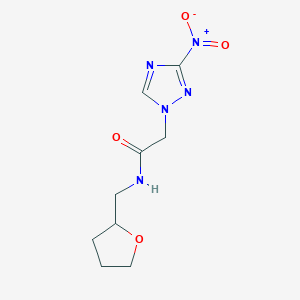![molecular formula C11H20N4O2 B5222373 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B5222373.png)
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a hydrazine moiety, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Hydrazine Addition: The hydrazine moiety is introduced by reacting the piperidine derivative with hydrazine hydrate under controlled conditions.
Acetamide Formation: The final step involves the acylation of the hydrazine derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1-Methylpiperidin-4-ylidene)acetic acid
Uniqueness
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N'-[(1-methylpiperidin-4-ylidene)amino]-N-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)12-10(16)11(17)14-13-9-4-6-15(3)7-5-9/h8H,4-7H2,1-3H3,(H,12,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXMTOCAOCMPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)

![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)
![ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)

![5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)

![4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5222333.png)

![ethyl 2-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5222351.png)
![1-[4-(2-chloro-4-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5222358.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5222363.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)
